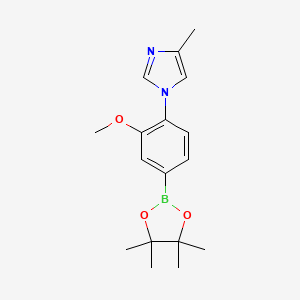

3-Methoxy-4-(4-methyl-1h-imidazol-1-yl)phenylboronic acid pinacol ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

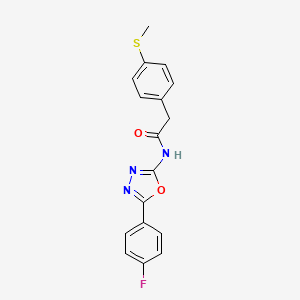

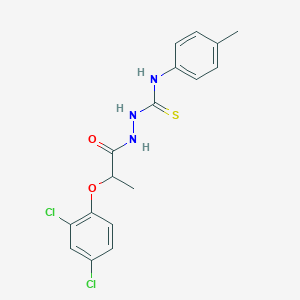

“3-Methoxy-4-(4-methyl-1h-imidazol-1-yl)phenylboronic acid pinacol ester” is a complex organic compound that contains an imidazole ring and a boronic ester group. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Pinacol boronic esters are highly valuable building blocks in organic synthesis .

Synthesis Analysis

The synthesis of compounds containing an imidazole ring is well-documented in the literature . Protodeboronation of pinacol boronic esters is a method that has been used in the synthesis of similar compounds . This process involves the use of a radical approach to catalyze the protodeboronation of alkyl boronic esters .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of the imidazole ring and the boronic ester group. Imidazole is a five-membered heterocyclic moiety that contains two nitrogen atoms, one of which bears a hydrogen atom . The boronic ester group is a functional group that consists of a boron atom bonded to an oxygen atom and two carbon atoms .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of the imidazole ring and the boronic ester group. The imidazole ring can participate in a variety of chemical reactions due to its amphoteric nature . The boronic ester group can undergo reactions such as protodeboronation .科学的研究の応用

Anticancer Drug Delivery

A novel copolymer, phenylboronic acid pinacol ester-functionalized methoxyl poly(ethylene glycol)-block-poly(phthalic anhydride-alter-glycidyl propargyl ether), was designed for anticancer drug delivery. This copolymer self-assembles into micelles capable of loading hydrophobic anticancer drugs like doxorubicin with high efficiency. It exhibits stimuli-responsive drug release under oxidative stress conditions found in tumor sites, thereby enhancing the anticancer effect while reducing systemic toxicity (Zhang et al., 2019).

Phosphorescence Properties

Simple arylboronic esters, including phenylboronic acid pinacol ester, display long-lived room-temperature phosphorescence in the solid state. This finding is significant as it challenges the general notion that heavy atoms or carbonyl groups are necessary for organic molecule phosphorescence. Theoretical calculations suggest that the phosphorescence of phenylboronic acid pinacol ester is due to an out-of-plane distortion in the excited state, opening new avenues for the design of phosphorescent materials (Shoji et al., 2017).

Functional Polymer Building Blocks

The synthesis of methacrylamido phenylboronic acids from pinacolato methacrylamido phenylene boronic esters has been reported, offering a route to boronic acid-containing methacrylamido monomers. These monomers are crucial for creating functional polymers, demonstrating the versatility of phenylboronic acid pinacol ester in polymer chemistry (D'Hooge et al., 2008).

Hydrolysis Susceptibility at Physiological pH

Phenylboronic pinacol esters, including derivatives similar to 3-Methoxy-4-(4-methyl-1h-imidazol-1-yl)phenylboronic acid pinacol ester, exhibit susceptibility to hydrolysis at physiological pH. This characteristic is crucial for their application in drug delivery systems, as it influences the stability and release rate of boron-containing drugs or agents (Achilli et al., 2013).

Oxidation-Responsive Polymeric Materials

Oxidation-responsive poly(amino ester)s containing arylboronic ester and self-immolative motifs have been synthesized. These polymers degrade completely in aqueous media via H2O2 oxidation, integrating the phenylboronic acid ester into the polymer backbone. Such materials are promising for H2O2-responsive delivery vehicles, showcasing the functional utility of phenylboronic acid pinacol ester in developing responsive polymeric systems (Cui et al., 2017).

将来の方向性

The future directions for research on this compound could involve further exploration of its synthesis, chemical reactions, and potential applications. The broad range of chemical and biological properties exhibited by compounds containing an imidazole ring suggests that they could have potential applications in the development of new drugs .

特性

IUPAC Name |

1-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-methylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23BN2O3/c1-12-10-20(11-19-12)14-8-7-13(9-15(14)21-6)18-22-16(2,3)17(4,5)23-18/h7-11H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVWCTOSCSRAAAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N3C=C(N=C3)C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23BN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-4-(4-methyl-1h-imidazol-1-yl)phenylboronic acid pinacol ester | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-bromophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2993922.png)

![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2993926.png)

![8-chloro-2-(4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2993935.png)

![methyl 2-(7-benzyl-3,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2993940.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperazine-1-carboxamide](/img/structure/B2993941.png)

![1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2993944.png)